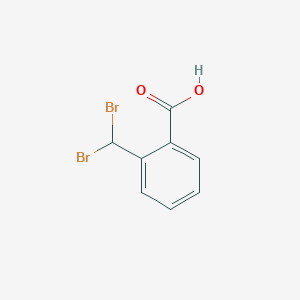

2-(Dibromomethyl)benzoic acid

Descripción

Contextualization within Halogenated Benzoic Acid Derivatives

2-(Dibromomethyl)benzoic acid belongs to the broader class of halogenated benzoic acid derivatives. These compounds are characterized by a benzoic acid core substituted with one or more halogen atoms. Halogenated aromatic compounds, including brominated derivatives, are highly important synthetic precursors in organic synthesis, particularly for their use in powerful cross-coupling reactions. scispace.com The presence of halogen atoms can significantly influence the electronic properties and reactivity of the parent molecule, making these derivatives versatile tools for chemists.

The field of halogenated benzoic acids is extensive, with research exploring their synthesis and application in various fields. scispace.comnih.gov For instance, studies have investigated the biotransformation of halobenzoic acids by fungi and their potential biological activities, highlighting the interest in how halogenation impacts molecular function. nih.govmdpi.com The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the properties of drug candidates. scispace.com Therefore, this compound is situated within a well-established and actively researched class of chemical entities valued for their synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Br₂O₂ iucr.orgresearchgate.net |

| Molecular Weight | 293.95 g/mol iucr.orgresearchgate.net |

| Crystal System | Monoclinic iucr.orgresearchgate.net |

| Space Group | P 2₁/n iucr.orgresearchgate.net |

Significance as a Research Intermediate and Precursor in Chemical Synthesis

The primary significance of this compound in academic research lies in its role as a versatile intermediate and precursor. The dibromomethyl group (-CHBr₂) is a key functional group that can be transformed into other functionalities, most notably an aldehyde group (-CHO). This makes gem-dibromomethyl aromatics, like the title compound, effective aldehyde equivalents. researchgate.net

Specific documented applications underscore its value:

Synthesis of Phthalaldehydic Acid: this compound is recognized as a useful reagent for the preparation of phthalaldehydic acid. iucr.orgresearchgate.net

Precursor to Bioactive Molecules: It has been prepared as a potential precursor for the synthesis of an antitumor agent known as BE-23254. iucr.orgresearchgate.net

The broader category of gem-dibromomethylarenes, to which this compound belongs, are considered valuable building blocks in synthetic organic chemistry. researchgate.net They serve as intermediates in the creation of a wide range of (hetero)aromatic frameworks that are important scaffolds in medicinal chemistry, agrochemicals, and materials science. researchgate.net

Scope of Academic Inquiry for this compound Research

Academic inquiry into this compound and related compounds encompasses several areas of chemical research.

Crystallography and Structural Analysis: Detailed studies have been conducted on the crystal structure of this compound. Research has revealed that in its crystalline state, the molecules are linked by pairs of O–H···O hydrogen bonds, forming cyclic dimers. iucr.orgresearchgate.netoalib.com This type of fundamental structural research is crucial for understanding the solid-state properties of the compound.

Synthetic Methodology: Research explores the synthetic utility of this class of compounds. For example, gem-dibromomethylarenes are used as aldehyde equivalents in reactions such as the Knoevenagel-Doebner reaction to form cinnamic acid derivatives. researchgate.net The synthesis of related structures, like 2,5-bis(dibromomethyl)benzoic acid, has been investigated as a route to create water-soluble polymers for potential use as polyelectrolytes or in biomedical applications. rsc.org

Reaction Mechanism and Development: The transformation of the dibromomethyl group is a key area of study. The hydrolysis of this group to an aldehyde is a fundamental reaction that expands the synthetic utility of the parent molecule. The development of efficient and selective methods for these transformations is an ongoing interest in organic synthesis.

Table 2: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₈H₆Br₂O₂ |

| System | Monoclinic |

| Space group | P 2₁/n |

| a (Å) | 4.9988 (6) |

| b (Å) | 25.617 (3) |

| c (Å) | 7.1844 (8) |

| β (°) | 97.709 (10) |

| V (ų) | 911.68 (18) |

| Z | 4 |

Source: iucr.orgresearchgate.net

Structure

3D Structure

Propiedades

Número CAS |

62551-42-2 |

|---|---|

Fórmula molecular |

C8H6Br2O2 |

Peso molecular |

293.94 g/mol |

Nombre IUPAC |

2-(dibromomethyl)benzoic acid |

InChI |

InChI=1S/C8H6Br2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |

Clave InChI |

TYYAMZMDZWXHHA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(Br)Br)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Dibromomethyl Benzoic Acid and Analogues

Direct Bromination Approaches for Aryl Carboxylic Acids

Direct bromination of the benzylic carbon on aryl carboxylic acids is a common and effective method for synthesizing 2-(dibromomethyl)benzoic acid. This approach typically involves free-radical bromination. sci-hub.seacs.orgacs.org

Side-Chain Bromination of Ortho-Toluic Acid Derivatives

The side-chain bromination of o-toluic acid is a primary route to this compound. This reaction is a type of benzylic bromination, which preferentially occurs at the carbon atom adjacent to the aromatic ring due to the stability of the resulting benzylic radical. gla.ac.uk The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. sci-hub.selibretexts.org The presence of a radical initiator, like benzoyl peroxide, is often required to facilitate the reaction. sci-hub.se The process involves the homolytic cleavage of the bromine source, initiated by heat or light, to generate bromine radicals. These radicals then abstract a hydrogen atom from the methyl group of o-toluic acid, forming a stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to form the brominated product and a new bromine radical, thus propagating the chain reaction. quora.com

This method can be controlled to produce mono-, di-, or tri-brominated products by adjusting the stoichiometry of the brominating agent. For the synthesis of this compound, approximately two equivalents of the brominating agent are required.

Table 1: Reagents and Conditions for Side-Chain Bromination

| Starting Material | Brominating Agent | Initiator | Solvent | Product |

| o-Toluic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 2-(Bromomethyl)benzoic acid / this compound |

| p-Toluic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | α-Bromo-p-toluic acid sci-hub.se |

| 2,6-Dimethylbenzoic acid | Sodium bromate/HBr | Light | Not specified | 2-(Bromomethyl)-6-methyl-benzoic acid google.com |

Photobromination Techniques in the Formation of Dibromomethyl Intermediates

Photobromination, the use of light to initiate the bromination reaction, is a highly effective technique for the synthesis of dibromomethyl intermediates. oup.com Visible light can provide the necessary energy to homolytically cleave the Br-Br bond, initiating the radical chain reaction without the need for chemical initiators like benzoyl peroxide. colab.wsed.gov This method is often considered a "green" alternative as it can be performed in more environmentally friendly solvents, such as acetonitrile (B52724), instead of chlorinated solvents like carbon tetrachloride. colab.wsed.gov

The use of light, particularly in the visible spectrum, allows for greater selectivity in the bromination process. oup.com For instance, irradiation with wavelengths longer than 390 nm during the photobromination of 1-methylnaphthalene (B46632) with NBS resulted in the quantitative formation of 1-(bromomethyl)naphthalene. oup.com This selectivity is crucial for controlling the degree of bromination and minimizing the formation of unwanted byproducts. The reaction proceeds through the same radical chain mechanism as thermally initiated bromination, but the initiation step is driven by photochemical energy. quora.com

Preparation of Related Dibromomethyl Benzoic Acid Derivatives

The synthetic principles applied to this compound can be extended to produce a variety of related derivatives, including those with multiple dibromomethyl groups or additional halogen substituents on the aromatic ring.

Synthesis of Bis(dibromomethyl)benzoic Acids

The synthesis of benzoic acids containing two dibromomethyl groups, such as 2,5-bis(dibromomethyl)benzoic acid, follows a similar radical bromination pathway. Starting from a dimethylbenzoic acid, such as 2,5-dimethylbenzoic acid, a larger excess of the brominating agent is used to ensure the dibromination of both methyl groups. rsc.org For example, reacting 2,5-dimethylbenzoic acid with approximately four molar equivalents of bromine under UV irradiation can yield the tetrabromo derivative, 2,5-bis(dibromomethyl)benzoic acid. rsc.org The reaction conditions, including the choice of solvent and the intensity of UV irradiation, are critical for achieving high yields and minimizing side reactions. rsc.org

The synthesis of 1,4-bis(dibromomethyl)benzene, a related compound, is achieved through the reaction of p-xylene (B151628) with N-bromosuccinimide (NBS). researchgate.net This product can then be further functionalized.

Synthetic Routes to Halogenated Dibromomethylbenzoic Acid Analogues

Introducing additional halogen atoms onto the aromatic ring of dibromomethylbenzoic acids can be achieved through several synthetic strategies. One approach involves starting with an already halogenated toluic acid derivative and then performing the side-chain bromination. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides can be achieved by first preparing 2-amino-N,3-dimethylbenzamide and then reacting it with an N-halosuccinimide (NCS, NBS, or NIS) to introduce a halogen at the 5-position. sioc-journal.cn

Alternatively, direct halogenation of the aromatic ring can be performed on a pre-existing benzoic acid derivative. The choice of halogenating agent and reaction conditions determines the position and degree of halogenation. For instance, the bromination of 2-methylbenzoic acid with bromine in the presence of a catalyst like iron(III) chloride can introduce a bromine atom onto the aromatic ring. The synthesis of halogenated toluenes, which can then be oxidized to the corresponding benzoic acids, is another viable route. ciac.jl.cn

Advanced Synthetic Strategies and Reaction Conditions in Dibromomethylation

Advanced synthetic strategies for dibromomethylation focus on improving efficiency, selectivity, and environmental friendliness. The use of alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), offers a more environmentally benign option compared to traditional reagents. researchgate.net This reagent has been successfully used for the dibromination of benzylic diols in tetrahydrofuran (B95107) (THF), a less hazardous solvent than chlorinated alternatives. researchgate.net

Controlling reaction conditions is paramount for successful dibromomethylation. The choice of solvent can significantly influence the reaction outcome. While nonpolar solvents like carbon tetrachloride have been traditionally used for radical brominations, more polar solvents like acetonitrile are being explored as greener alternatives. sci-hub.secolab.wsed.govresearchgate.net Temperature control is also crucial; benzylic brominations are often carried out at elevated temperatures to promote the radical reaction, but excessive heat can lead to unwanted side reactions. thieme-connect.de The use of microreactors has been investigated for the bromination of toluene (B28343) to improve selectivity and control. thieme-connect.de Furthermore, the addition of an aqueous phase can help in the removal of hydrogen bromide, a byproduct of the reaction. google.com

Table 2: Advanced Reagents and Conditions

| Substrate | Brominating Agent | Solvent | Conditions | Key Advantage | Reference |

| Benzylic diols | 1,3-Dibromo-5,5-dimethylhydantoin | Tetrahydrofuran (THF) | 0 °C to room temperature | Environmentally benign reagent and solvent | researchgate.net |

| p-Toluic acid | N-Bromosuccinimide (NBS) | Acetonitrile | Visible light irradiation | Safer, faster, and cheaper than chemical initiators | colab.wsed.gov |

| 2,5-Dimethylbenzoic acid | N-Bromosuccinimide (NBS) | Acetonitrile (ACN) | UV irradiation (365 nm) | Avoids use of CCl4, photochemically accessible | researchgate.net |

Chemical Transformations and Reaction Pathways of 2 Dibromomethyl Benzoic Acid

Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group is the most reactive site for many transformations of the title compound. As a geminal dihalide, it serves as a masked aldehyde functional group and can participate in a variety of substitution and conversion reactions.

The most prominent reaction of the dibromomethyl group is its hydrolysis to an aldehyde. This transformation makes 2-(dibromomethyl)benzoic acid a stable precursor for phthalaldehydic acid (2-formylbenzoic acid). iucr.org The hydrolysis is typically carried out by heating the compound in water or an aqueous acidic or basic solution. The gem-dibromo group is converted to a gem-diol, which rapidly loses a molecule of water to yield the stable aldehyde.

This straightforward conversion is a key step in synthetic routes where the direct use or storage of the more sensitive phthalaldehydic acid is undesirable. The reaction proceeds as follows:

Step 1: Hydrolysis. The this compound is treated with water, often with acid or base catalysis, to replace the two bromine atoms with hydroxyl groups, forming an unstable geminal diol intermediate.

Step 2: Dehydration. The gem-diol intermediate spontaneously dehydrates to form the corresponding aldehyde, phthalaldehydic acid.

This transformation is a classic example of a gem-dihalide acting as a carbonyl precursor. Phthalaldehydic acid itself can exist in equilibrium with its cyclic tautomer, 3-hydroxyphthalide.

By virtue of its conversion to phthalaldehydic acid, this compound can be used as an aldehyde equivalent in various organic reactions. A notable example is the Knoevenagel-Doebner reaction. nih.gov This reaction is a modification of the Knoevenagel condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. nih.govalfa-chemistry.comwikipedia.org

The reaction sequence involves two main stages:

In situ Aldehyde Formation: this compound is first hydrolyzed to generate phthalaldehydic acid.

Condensation and Decarboxylation: The newly formed phthalaldehydic acid then reacts with malonic acid. The process involves a nucleophilic addition followed by dehydration (condensation). When malonic acid is used in the Doebner modification, the condensation is often followed by a decarboxylation step, yielding an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.orgbu.edu

This one-pot, two-step approach allows for the synthesis of complex unsaturated acids from a stable di-bromo precursor.

Table 1: Knoevenagel-Doebner Reaction Conditions

| Parameter | Condition | Purpose |

| Active Methylene Compound | Malonic Acid | Provides the nucleophilic carbanion for condensation. |

| Catalyst/Solvent | Pyridine with a trace of Piperidine | Acts as a weak base to facilitate both the condensation and subsequent decarboxylation. nih.govwikipedia.org |

| Temperature | Heating (reflux) | Promotes the condensation, dehydration, and decarboxylation steps. bu.edu |

| Outcome | Decarboxylation | Leads to the formation of an α,β-unsaturated carboxylic acid. wikipedia.org |

The aromatic ring of this compound is subject to electrophilic substitution reactions, though its reactivity is significantly influenced by the attached functional groups. Both the carboxylic acid group (-COOH) and the dibromomethyl group (-CHBr₂) are electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. doubtnut.comquora.com

The -COOH group is a well-established meta-director. quora.com Consequently, electrophilic attack (e.g., nitration, sulfonation, halogenation) is expected to occur primarily at the meta-positions (C4 and C6) relative to the carboxyl group. doubtnut.com The compound does not typically undergo Friedel-Crafts reactions due to the strong deactivating nature of the carboxyl group. doubtnut.com

Functional group interconversions can be performed on both the dibromomethyl and carboxyl moieties. vanderbilt.edufiveable.meimperial.ac.uk The dibromomethyl group can be converted to other functionalities besides the aldehyde, while the carboxyl group can be transformed into esters, amides, or acid chlorides, which are discussed in section 3.2.2.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Benzoic Acid

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | Meta libretexts.org |

| Halogenation | Br₂ / FeBr₃ | Meta |

| Sulfonation | SO₃ / H₂SO₄ | Meta doubtnut.com |

Reactions of the Carboxyl Group and Aromatic Ring

The carboxyl group and the aromatic ring also participate in important chemical transformations, including cyclization, esterification, and amidation.

While the most common cyclization reaction for benzoic acids with an ortho-substituent containing a leaving group is the formation of a lactone (a heterocyclic ring), pathways for carbocyclic ring formation can also be envisioned. For instance, related compounds like 2-alkylbenzoic acids can undergo oxidative C-H bond lactonization to yield phthalides. researchgate.net The cyclization of 2-(bromomethyl)benzoic acid derivatives to form isobenzofuranones (phthalides) is a well-known process. google.com

For this compound, intramolecular reactions could potentially lead to carbocyclic structures under specific conditions, for example, through reductive coupling or by involving the aromatic ring in a Friedel-Crafts type alkylation after conversion of the carboxyl group to a less deactivating function. However, the predominant pathway for intramolecular reactions involving the carboxyl group and the benzylic carbon is the formation of 3-bromophthalide (B1266435) or related lactones.

The carboxylic acid group of this compound readily undergoes standard transformations such as esterification and amidation.

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other reagents like tin(II) compounds. google.comyoutube.comyoutube.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed. ijstr.org This method is applicable for preparing a wide range of esters from primary and secondary alcohols.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This transformation usually requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, or by using a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov Direct amidation can also be catalyzed by reagents like pyridine-borane complexes. researchgate.net Recent developments have also focused on the direct C-H amidation of benzoic acids, although this typically targets the aromatic ring rather than the carboxyl group itself. ibs.re.krnih.gov

Table 3: Common Conditions for Esterification and Amidation of Benzoic Acids

| Transformation | Reagents | General Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing the mixture to remove water. youtube.comijstr.org |

| Amidation | Amine, Coupling Agent (e.g., DMT/NMM/TsO⁻) | Reaction in an appropriate solvent at room or elevated temperature. nih.govresearchgate.net |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process; first step converts acid to acyl chloride, second step is reaction with amine. |

Mechanistic Investigations of Reaction Selectivity and Reactivity Profiles

The reactivity of this compound is fundamentally governed by the interplay between the carboxylic acid functionality and the geminal dibromide at the benzylic position. Mechanistic studies, while not extensively documented specifically for this molecule, can be inferred from the well-established principles of organic chemistry and reactions of analogous compounds. The key transformations of this compound often revolve around the hydrolysis of the dibromomethyl group to an aldehyde and subsequent intramolecular reactions.

Role of Catalysis in Chemical Transformations

Catalysis plays a pivotal role in directing the chemical transformations of this compound, primarily in the synthesis of phthalides and related heterocyclic systems. While specific catalytic cycles for this substrate are not extensively detailed in the literature, analogies can be drawn from similar reactions.

Lewis Acid Catalysis: Lewis acids are electron pair acceptors and can activate the dibromomethyl group towards nucleophilic attack. quora.comibchem.comdoubtnut.comaskfilo.com By coordinating to one of the bromine atoms, a Lewis acid can facilitate its departure as a bromide ion, leading to the formation of a stabilized benzylic carbocation. This carbocationic intermediate is then susceptible to attack by nucleophiles. In the context of this compound, intramolecular trapping of this carbocation by the adjacent carboxylic acid group would be a key step in the formation of a lactone ring, a core structure of phthalides. The choice of Lewis acid can influence the reaction rate and selectivity.

Transition Metal Catalysis: Transition metals, particularly palladium and rhodium, are widely employed in C-H activation and cross-coupling reactions, which are relevant to the synthesis of substituted phthalides from benzoic acid derivatives. mdpi.comrsc.orgresearchgate.net For instance, palladium-catalyzed reactions can facilitate the formation of carbon-carbon bonds at the benzylic position. While direct catalytic cycles involving this compound are not commonly reported, related rhodium-catalyzed annulative coupling reactions of benzoic acids with aldehydes or alkenes provide insight into potential catalytic pathways for constructing the phthalide (B148349) core. mdpi.comresearchgate.net

The table below summarizes the types of catalysts that could be employed in the transformations of this compound and their putative roles.

| Catalyst Type | Potential Role in Transformation | Plausible Intermediate(s) | Resulting Product Type |

| Lewis Acids (e.g., AlCl₃, FeBr₃) | Activation of the C-Br bond, promoting carbocation formation. quora.comibchem.comdoubtnut.comaskfilo.com | Benzylic carbocation | Phthalide derivatives |

| Brønsted Acids (e.g., H₂SO₄) | Protonation of a bromine atom to facilitate its departure as HBr. | Benzylic carbocation | Phthalide derivatives |

| Transition Metals (e.g., Pd, Rh) | C-H activation, cross-coupling reactions for further functionalization. mdpi.comrsc.orgresearchgate.net | Organometallic intermediates | Substituted phthalides |

Regioselectivity and Stereochemical Considerations in Reactions

The regioselectivity and stereochemistry of reactions involving this compound are critical in determining the structure of the final products, particularly when it is used as a precursor for more complex molecules.

Regioselectivity: In the context of this compound, regioselectivity primarily pertains to which of the two bromine atoms is displaced and the position of attack by a nucleophile. In intramolecular reactions, the proximity of the carboxylic acid group strongly directs the reaction to the benzylic carbon, leading to the formation of a five-membered lactone ring (a phthalide). This is a classic example of neighboring group participation, where the ortho-substituent dictates the regiochemical outcome.

In intermolecular reactions, the regioselectivity would be influenced by the nature of the attacking nucleophile and the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions with aryl boronic acids (Suzuki coupling), the reaction would be highly regioselective, occurring at the carbon-bromine bonds. nih.govresearchgate.net

Stereochemical Considerations: If the reaction of this compound leads to the formation of a new stereocenter, the stereochemical outcome becomes a key consideration. For example, in the synthesis of 3-substituted phthalides, the carbon atom bearing the substituent becomes a stereocenter. The stereoselectivity of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.

Asymmetric bromolactonization of related stilbene-type carboxylic acids using organocatalysts has been shown to produce phthalide derivatives with high enantioselectivity. researchgate.net Although this is not a direct reaction of this compound, it highlights that catalytic asymmetric approaches can be employed to control the stereochemistry in the formation of the phthalide ring system.

The stereochemical outcome of nucleophilic substitution at the benzylic carbon of a derivative of this compound would depend on the reaction mechanism. An S(_N)1-type reaction proceeding through a planar carbocation intermediate would likely result in a racemic mixture, whereas an S(_N)2-type reaction would proceed with inversion of configuration.

The following table outlines the key regioselective and stereochemical factors in the reactions of this compound.

| Reaction Type | Regiochemical Control | Stereochemical Outcome | Influencing Factors |

| Intramolecular Cyclization | High regioselectivity for the formation of a 5-membered ring due to the ortho-positioning of the carboxylic acid. | If a new stereocenter is formed, the outcome depends on the subsequent reaction steps and catalysts used. | Proximity of the reacting groups. |

| Nucleophilic Substitution | Substitution occurs at the benzylic carbon. | Can be stereoselective (S(_N)2) or non-stereoselective (S(_N)1) depending on the mechanism. | Nature of the substrate, nucleophile, solvent, and catalyst. |

| Palladium-Catalyzed Cross-Coupling | Highly regioselective at the C-Br bonds. nih.govresearchgate.net | Not applicable unless a chiral catalyst is used to induce atropisomerism in the product. | The nature of the catalyst and coupling partner. |

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific, dedicated high-resolution spectra for 2-(Dibromomethyl)benzoic acid are not widely published, the expected chemical shifts and signal characteristics can be inferred from data on analogous structures, such as benzoic acid and its brominated derivatives.

In ¹H NMR analysis, the chemical environment of each proton determines its resonance frequency. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methine proton of the dibromomethyl group. The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The single proton on the dibromomethyl group (–CHBr₂) is expected to resonate in the range of 6.5-7.5 ppm, shifted downfield by the strong deshielding effect of the two adjacent bromine atoms. The four protons on the aromatic ring would appear in the typical aromatic region of 7.2–8.2 ppm, with their specific shifts and splitting patterns dictated by their positions relative to the electron-withdrawing carboxyl and dibromomethyl substituents.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (–COOH) | > 10 | Broad Singlet |

| Aromatic (Ar–H) | 7.2 - 8.2 | Multiplet |

Note: Data are characteristic values for similar functional groups and structures.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Eight distinct signals are expected for the eight carbon atoms in this compound, as they are all in unique chemical environments. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the 165–175 ppm region. The aromatic carbons would produce signals between 125 and 140 ppm. The carbon atom of the dibromomethyl group (–CHBr₂) is expected to be found in the 30-40 ppm range, shifted downfield from a typical methyl group due to the attached bromine atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (–C OOH) | 165 - 175 |

| Aromatic (Ar–C ) | 125 - 140 |

Note: Data are characteristic values for similar functional groups and structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and aromatic functionalities. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is a hallmark of the O–H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp peak between 1680 and 1710 cm⁻¹ for a dimeric species. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ region and C–H bending vibrations. Additionally, a characteristic C–Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O–H) | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

Note: Data are characteristic values for similar functional groups and structures.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies on this compound have determined its precise solid-state structure. The compound crystallizes in the monoclinic space group P2₁/n. The analysis reveals the spatial arrangement of the atoms, confirming the benzoic acid backbone with the dibromomethyl group at the 2-position. The geometry around the sp³-hybridized carbon of the dibromomethyl group is tetrahedral, while the atoms of the benzene (B151609) ring and the carboxyl group are largely planar.

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₆Br₂O₂ |

| Formula weight | 293.95 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 4.9988 (6) |

| b (Å) | 25.617 (3) |

| c (Å) | 7.1844 (8) |

| β (°) | 97.709 (10) |

| Volume (ų) | 911.68 (18) |

| Z | 4 |

Source: Lin, H.-Y., Fang, S.-K., & Chen, K.-Y. (2012). Acta Crystallographica Section E, E68, o109.

The crystal packing of this compound is primarily governed by strong hydrogen bonds. In the crystal lattice, inversion-related molecules are linked by pairs of O—H···O hydrogen bonds between their carboxyl groups. This interaction forms a classic cyclic dimer motif. This specific arrangement is described using graph-set notation as an R₂²(8) ring. This robust hydrogen-bonding network is a critical factor in the stability of the crystal lattice. An intramolecular C–H···O hydrogen bond is also observed, which contributes to the formation of an S(6) ring motif.

Table 5: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O2—H2A···O1ⁱ | 0.82 | 1.82 | 2.641 (11) | 176 |

Symmetry code: (i) -x+2, -y, -z+1. Source: Lin, H.-Y., Fang, S.-K., & Chen, K.-Y. (2012). Acta Crystallographica Section E, E68, o109.

Graph-Set Theory Analysis of Supramolecular Assembly

The study of supramolecular assembly in this compound provides significant insights into the non-covalent interactions that govern its crystal packing. Single-crystal X-ray diffraction is a primary tool for elucidating the three-dimensional structure, revealing the specific intermolecular forces at play. iucr.orgresearchgate.net The analysis of these interactions is greatly enhanced by the application of graph-set theory, which offers a systematic method for describing and classifying hydrogen-bonding patterns. iucr.org

In the solid state, the crystal structure of this compound is characterized by distinct hydrogen-bonding motifs. iucr.orgresearchgate.net The most prominent of these is the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. iucr.orgresearchgate.net This interaction is a classic feature of many carboxylic acids.

Graph-set theory, as developed by Bernstein et al., is utilized to denote the patterns of these hydrogen bonds. iucr.org The theory describes hydrogen-bond motifs at four levels: unitary (one type of bond), composite, complex, and elemental. The notation takes the form Gda(n), where G is the pattern designator (e.g., S for self, R for ring, C for chain, D for dimer), 'n' is the number of atoms in the ring or chain, 'a' is the number of hydrogen-bond acceptors, and 'd' is the number of hydrogen-bond donors.

For this compound, the paired O—H⋯O hydrogen bonds between the carboxyl groups create a cyclic dimer. iucr.orgresearchgate.net This formation is described by the graph-set motif R²₂(8). researchgate.net The 'R' indicates a ring, the subscript '2' denotes two hydrogen-bond donors, the superscript '2' indicates two hydrogen-bond acceptors, and the number in parentheses '(8)' represents the total number of atoms in the ring formed by this interaction. researchgate.net

Furthermore, the structural analysis reveals the presence of a weaker, intramolecular C—H⋯O hydrogen bond. researchgate.net This interaction occurs between the methine hydrogen and the carbonyl oxygen of the carboxylic acid group within the same molecule. researchgate.net This intramolecular bond results in the formation of an S(6) ring motif. researchgate.net

The crystal and hydrogen-bond geometry data from single-crystal X-ray studies provide the precise measurements that underpin this graph-set analysis.

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₆Br₂O₂ |

| Formula Weight | 293.95 |

| Temperature | 297 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 4.9988 (6) |

| b (Å) | 25.617 (3) |

| c (Å) | 7.1844 (8) |

| β (°) | 97.709 (10) |

| Volume (ų) | 911.68 (18) |

| Z | 4 |

| R-factor (R[F² > 2σ(F²)]) | 0.091 |

| wR(F²) | 0.227 |

| Source: IUCr Journals iucr.org |

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| O2—H2A⋯O1ⁱ | 0.82 | 1.82 | 2.641 (11) | 176 |

| C1—H1A⋯O1 | 0.98 | 2.06 | 2.784 (13) | 129 |

| Symmetry code: (i) -x+2, -y, -z+1. Source: ResearchGate researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Dibromomethyl Benzoic Acid

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a feasible approach for molecules of this size.

The electronic structure of 2-(Dibromomethyl)benzoic acid can be comprehensively analyzed using DFT. These calculations would typically involve geometry optimization to find the molecule's lowest energy structure. Key aspects of the analysis include the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO, often referred to as frontier orbitals, are critical for understanding chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). uwosh.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of the bromine and carboxylic acid groups would be expected to influence the energies of these frontier orbitals significantly.

Table 1: Key Parameters from Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals regions of positive (electron-poor) and negative (electron-rich) potential, predicting sites for nucleophilic and electrophilic attack. |

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. While Koopmans' theorem provides a direct link between the energies of frontier orbitals and ionization potential and electron affinity in Hartree-Fock theory, DFT provides its own framework for these concepts. These descriptors offer a quantitative basis for comparing the reactivity of different molecules. nih.govsemanticscholar.org

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula (using HOMO/LUMO energies) | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |

These descriptors would be instrumental in predicting how this compound interacts with other reagents.

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, molecular modeling techniques can simulate the dynamic behavior of this compound, providing insights into its physical behavior and reaction mechanisms.

The flexibility of this compound arises from the rotation around the single bonds connecting the carboxylic acid and dibromomethyl groups to the benzene (B151609) ring. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify stable conformers (local minima on the potential energy surface) and the energy barriers between them. nih.gov

A potential energy surface (PES) scan, performed by systematically changing specific dihedral angles and calculating the energy at each step, would reveal the most stable arrangements of the functional groups. For instance, the orientation of the O-H bond in the carboxyl group and the C-H bond in the dibromomethyl group relative to the phenyl ring are key conformational variables. Such studies on related molecules like 3-(azidomethyl)benzoic acid have shown that even subtle conformational changes can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. nih.govumt.edu

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, a relevant reaction could be its cyclization to form 3-bromophthalide (B1266435), a process where the carboxyl group displaces one of the bromine atoms.

Theoretical chemists can model this reaction by identifying the structures of the reactant, product, and the high-energy transition state that connects them. By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility of a proposed reaction mechanism can be assessed. researchgate.netajgreenchem.com This analysis provides a molecular-level picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

In Silico Approaches for Molecular Interaction Studies (e.g., Molecular Docking for Precursor Design)

In silico techniques, particularly molecular docking, are used to predict the binding orientation and affinity of one molecule to another. While often used in drug discovery to dock small molecules into the active sites of proteins, the principles of molecular docking can also be applied in materials science and precursor design. nih.govstmjournals.com

For example, if this compound were being considered as a precursor for the synthesis of a larger molecule or a metal-organic framework, molecular docking could be used to predict how it might interact with a catalytic surface or bind to a metal center. The simulation calculates the most favorable binding poses and estimates the binding energy, providing a rational basis for designing new synthetic routes or materials. nih.gov The docking process involves a scoring function that evaluates the steric and electrostatic complementarity between the ligand (in this case, this compound) and the receptor site. dntb.gov.ua This predictive power can guide experimental efforts, saving time and resources.

Research Applications of 2 Dibromomethyl Benzoic Acid and Its Derivatives

Role in Complex Molecular Architecture Synthesis

The unique structural features of 2-(Dibromomethyl)benzoic acid, namely the presence of a carboxylic acid group and a dibromomethyl group on the same aromatic ring, make it a highly reactive and versatile precursor for the synthesis of complex molecular structures.

Precursor in Medicinal Chemistry Research for Novel Molecular Scaffolds

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. nih.gov While direct applications of this compound are still an area of active research, the principles of using related brominated benzoic acids as building blocks for nitrogen-containing heterocycles are well-established. researchgate.netdoi.org These heterocyclic structures are foundational to many pharmaceuticals. The dibromomethyl group in this compound offers a latent source of reactivity, potentially allowing for the construction of diverse heterocyclic ring systems. For instance, the two bromine atoms can be displaced by nucleophiles, leading to the formation of fused or spirocyclic scaffolds that are of significant interest in drug discovery.

Derivatives of 2,6-dimethyl-benzoic acid are recognized as valuable building blocks for synthesizing products with medicinal importance. google.com The selective bromination of such precursors to introduce reactive handles is a key strategy in medicinal chemistry.

Building Block for Agrochemical Research Intermediates

The agricultural industry continually seeks new and effective pesticides and herbicides. Benzoic acid and its derivatives have a history of use as antifungal agents and are considered important intermediates in the synthesis of more complex agrochemicals. researchgate.netnih.govnih.gov The trifluoromethyl group, for example, is known to enhance the efficacy and stability of agrochemicals. nbinno.com While specific examples detailing the use of this compound are not abundant in publicly available research, its polyfunctional nature makes it a candidate for the synthesis of novel agrochemical intermediates. The dibromomethyl group can be converted into other functional groups, such as aldehydes or carboxylic acids, which are common handles for constructing the core structures of pesticides and herbicides.

Contributions to Materials Science Research

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and the functionalization of surfaces.

Precursor in Polymer Synthesis and Advanced Materials Development

As a polyfunctional monomer, this compound possesses the necessary reactive sites to participate in polymerization reactions. researchgate.net The carboxylic acid group can engage in condensation polymerization to form polyesters or polyamides, while the dibromomethyl group can act as a site for cross-linking, a process that enhances the mechanical and thermal properties of polymers. nih.govpolysciences.comyoutube.comyoutube.com The introduction of bromine atoms into the polymer backbone can also impart flame-retardant properties.

Furthermore, benzoic acid-terminated oligoesters have been utilized as melt flow modifiers in thermoplastic coatings, indicating the role of benzoic acid derivatives in tuning the physical properties of polymers. google.com The ability of benzoic acid to be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene suggests further avenues for creating advanced composite materials. mdpi.com

Functionalization of Surfaces for Research Applications (e.g., Sensors, Catalysis)

The functionalization of surfaces is a critical step in the development of sensors and catalytic systems. nih.gov The carboxylic acid group of this compound can serve as an anchor to attach the molecule to a variety of surfaces, including metals and metal oxides. Once anchored, the dibromomethyl group provides a reactive handle for further modification. For example, it can be used to immobilize catalysts, enzymes, or receptor molecules for sensor applications. researchgate.netnih.govgoettingen-research-online.desnc.edugoogle.com The covalent attachment of these functional moieties can lead to more robust and reusable systems. The use of linker molecules is a common strategy to achieve efficient immobilization and to control the orientation of the attached species. nih.govsnc.edu

Utility in Organic Synthesis Methodologies

Beyond its role as a building block, this compound and related compounds are valuable in the development of new organic synthesis methodologies. The reactivity of the dibromomethyl group allows it to participate in a variety of chemical transformations.

For instance, 2-acylbenzoic acids, which can be conceptually derived from this compound, are versatile synthons for the construction of heterocycles like phthalides, isochromanones, and isoindolines. The development of multicomponent reactions (MCRs) has emerged as a powerful tool in generating diverse chemical libraries in an efficient manner. beilstein-journals.org The unique combination of functional groups in this compound makes it a potential candidate for the design of novel MCRs, enabling the rapid synthesis of complex molecular architectures. researchgate.net

The cyclization of 2-(bromomethyl)benzoic acid derivatives is a known route to isobenzofuranones, which are present in many biologically active compounds. researchgate.net The ability to perform sequential radical cyclizations with 2-bromobenzoic acids further highlights the utility of such precursors in constructing complex polycyclic systems. researchgate.netdoi.org

Generation of Benzoic Acid Equivalents in Specific Reactions

In organic synthesis, the concept of a "synthetic equivalent" refers to a reagent that can be used to install a particular functional group that might otherwise be difficult to introduce directly. This compound and related gem-dibromomethylarenes serve as stable and versatile precursors to carbonyl functionalities, effectively acting as aldehyde or benzoic acid equivalents in specific reaction contexts. researchgate.net

The dibromomethyl group can be hydrolyzed under appropriate conditions to an aldehyde (formyl group). This in situ generation of an aldehyde is particularly useful when the target aldehyde is unstable, non-commercial, or difficult to handle. acs.orgdatapdf.com By employing the more stable gem-dibromo compound, chemists can carry out reactions under conditions that the corresponding aldehyde might not tolerate.

One notable application is in the synthesis of 1,2,4-oxadiazoles. Research has shown that gem-dibromomethylarenes can function as benzoic acid equivalents in a one-pot, two-component reaction with amidoximes to produce 3,5-diaryl substituted 1,2,4-oxadiazoles in good yields. researchgate.net This methodology provides a practical route to molecules of medicinal and material chemistry importance. researchgate.net

| Reaction Type | Role of gem-dibromomethylarene | Product Class | Reference |

| Knoevenagel-Doebner Reaction | Aldehyde Equivalent | α,β-Unsaturated Carboxylic Acids | acs.org |

| Oxadiazole Synthesis | Benzoic Acid Equivalent | 3,5-Disubstituted 1,2,4-Oxadiazoles | researchgate.net |

| Dihydroquinazolinone Synthesis | Aldehyde Equivalent | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

Facilitation of Functional Group Transformation for Diverse Syntheses

The reactivity of the dibromomethyl group makes this compound and its analogs powerful building blocks for the construction of complex molecular architectures, particularly heterocyclic systems. These compounds serve as key intermediates for introducing aryl groups into various scaffolds, which is a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.nettandfonline.com

The utility of gem-dibromomethylarenes extends to a variety of important organic transformations:

Synthesis of Benzothiazoles: These compounds react with aminobenzenethiols in the presence of a base to yield 2-arylbenzothiazoles, which are significant structural motifs in medicinal chemistry. tandfonline.com

Pictet-Spengler Reaction: They can participate in the Pictet-Spengler reaction with phenethylamines to afford 1-aryl tetrahydroisoquinolines, a core structure in many natural alkaloids and pharmacologically active molecules. tandfonline.com

Synthesis of Dihydroquinazolinones: The reaction of gem-dibromomethylarenes with 2-aminobenzamide (B116534) provides a direct, one-step synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This method is noted for its efficiency, shorter reaction times, and excellent product yields. researchgate.net

These examples highlight how the dibromomethyl functionality serves as a linchpin for cyclization and condensation reactions, enabling the efficient assembly of diverse and valuable chemical entities. tandfonline.com

| Starting Materials | Key Transformation | Resulting Heterocyclic System |

| gem-Dibromomethylarene, Aminobenzenethiol | Condensation/Cyclization | Benzothiazole |

| gem-Dibromomethylarene, Phenethylamine | Pictet-Spengler Reaction | Tetrahydroisoquinoline |

| gem-Dibromomethylarene, 2-Aminobenzamide | Condensation/Cyclization | 2,3-Dihydroquinazolin-4(1H)-one |

Application in Analytical Research and Sensing Technologies (e.g., as Sublimation Dyes for Forensic Research)

While direct studies on this compound as a sublimation dye were not identified, the broader class of benzoic acid derivatives has been investigated for applications in forensic science, specifically for the development of latent fingerprints. nih.gov

Latent fingerprint analysis often employs cyanoacrylate fuming, a process that polymerizes on the moisture and oils in fingerprint residues to produce a visible, white print. To enhance the contrast and visibility of these prints, especially on multi-colored or patterned surfaces, fluorescent staining is often performed as a subsequent step. nih.gov

A more efficient, single-step approach involves co-sublimating a fluorescent dye with the cyanoacrylate ester. This requires dyes that are stable under sublimation conditions and can incorporate into the developing polymer matrix. Research has demonstrated that certain benzoic acid derivatives, such as 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid), can serve as effective luminescent sublimation dyes. nih.gov When fumed with cyanoacrylate, these compounds produce fluorescently stained fingerprints that are visible under UV light, simplifying the development process. nih.gov

Given that other substituted benzoic acids have proven effective in this analytical application, it is plausible that this compound or its derivatives could also function as sublimation dyes. Further research would be needed to evaluate its fluorescence properties, sublimation characteristics, and efficacy in latent print development.

| Benzoic Acid Derivative | Application | Detection Method | Reference |

| 2-Hydroxybenzoic acid | Luminescent Sublimation Dye | UV Excitation (254 nm) | nih.gov |

| 2-Aminobenzoic acid | Luminescent Sublimation Dye | UV Excitation (254 nm) | nih.gov |

Future Research Directions and Unexplored Avenues for 2 Dibromomethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of efficient and environmentally benign methodologies. Future research into 2-(dibromomethyl)benzoic acid should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches likely rely on radical bromination of 2-methylbenzoic acid, a method that often requires harsh reagents and can lead to undesired byproducts. Future explorations could focus on:

Photocatalysis: The use of visible-light photoredox catalysis offers a milder and more selective alternative for benzylic C-H functionalization. Research into photocatalytic systems for the dibromination of 2-methylbenzoic acid could lead to higher yields, reduced waste, and improved energy efficiency.

Mechanochemistry: This solvent-free approach, which utilizes mechanical force to drive chemical reactions, is a burgeoning area of green chemistry. Investigating the mechanochemical bromination of 2-methylbenzoic acid could significantly reduce solvent usage and potentially offer unique reactivity and selectivity.

Enzymatic Halogenation: Biocatalysis, with its inherent selectivity and mild reaction conditions, represents a frontier in sustainable synthesis. The exploration of halogenase enzymes for the specific dibromination of the methyl group of 2-methylbenzoic acid could provide a highly efficient and environmentally friendly synthetic route. While challenges in enzyme engineering and substrate scope exist, the potential benefits are substantial.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy source (light). | Catalyst design and optimization, substrate scope limitations. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Scalability, understanding reaction mechanisms, control over reaction parameters. |

| Enzymatic Halogenation | High selectivity (regio- and stereo-), mild conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate specificity, operational stability of enzymes. |

Exploration of New Reaction Chemistries and Derivatization Strategies

The dibromomethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, opening up a vast chemical space for the derivatization of this compound. Future research should systematically explore its reactivity profile to unlock its full synthetic potential.

Key areas for investigation include:

Conversion to Aldehydes and Ketones: The gem-dibromide can be readily hydrolyzed to an aldehyde functional group. This would make this compound a stable precursor to 2-formylbenzoic acid, a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions: The benzylic nature of the carbon-bromine bonds makes them susceptible to nucleophilic attack. Reactions with various nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse library of derivatives with potentially interesting biological or material properties.

Cross-Coupling Reactions: Modern cross-coupling methodologies could be employed to form new carbon-carbon and carbon-heteroatom bonds at the benzylic position. For instance, Suzuki or Sonogashira couplings could be explored after conversion of the dibromide to a more suitable coupling partner.

Synthesis of Heterocycles: The juxtaposition of the dibromomethyl and carboxylic acid groups provides an ideal scaffold for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions could lead to the formation of phthalides, isoindolinones, and other fused ring systems of medicinal and material importance. researchgate.net

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic characterization has been performed, a deeper dive using advanced techniques is warranted.

Future research in this area should include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations, offering detailed structural insights.

In-depth Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, aided by computational modeling, can provide valuable information about the vibrational modes of the molecule, including the C-Br and C=O stretching frequencies, and how they are influenced by intermolecular interactions such as hydrogen bonding.

Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition, and fragmentation studies can provide insights into the molecule's stability and bonding.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. Such studies can also be used to model reaction pathways and predict the feasibility of proposed derivatization strategies.

A summary of the types of data that can be obtained from these techniques is presented in Table 2.

Table 2: Advanced Characterization Techniques and Potential Insights

| Technique | Type of Data | Potential Insights |

|---|---|---|

| 2D NMR Spectroscopy | Correlation of nuclear spins | Unambiguous structural assignment, conformational analysis. |

| IR/Raman Spectroscopy | Vibrational frequencies | Functional group identification, intermolecular interactions, bond strengths. |

| High-Resolution Mass Spectrometry | Exact mass, fragmentation patterns | Elemental composition confirmation, structural elucidation. |

| Computational Modeling (DFT) | Geometric parameters, electronic properties, predicted spectra | Molecular structure, reactivity prediction, understanding of spectroscopic data. |

Expanding Research Applications in Emerging Interdisciplinary Fields

The unique combination of functional groups in this compound makes it a promising candidate for applications in several emerging interdisciplinary fields.

Medicinal Chemistry: Benzoic acid derivatives are known to possess a wide range of biological activities. The dibromomethyl group can act as a reactive handle for covalent modification of biological targets or as a precursor to other functional groups that can engage in specific interactions. Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential anticancer, antimicrobial, or anti-inflammatory agents.

Materials Science: The aromatic core and reactive side chain of this compound make it an interesting building block for novel materials. For example, it could be used as a monomer in polymerization reactions to create polymers with unique optical or electronic properties. On-surface synthesis, a bottom-up approach to creating well-defined nanostructures, could be explored using this molecule as a precursor. nih.gov

Catalysis: The carboxylic acid and the dibromomethyl group (or its derivatives) could serve as coordinating sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or homogeneous catalysts. The catalytic activity of such complexes could be explored in various organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.